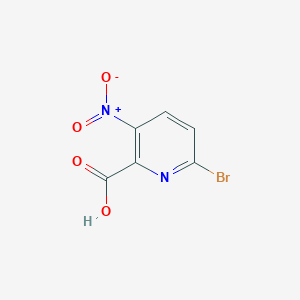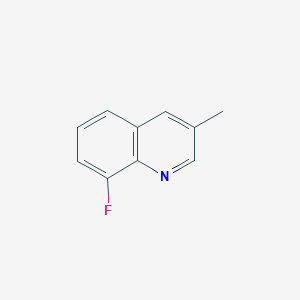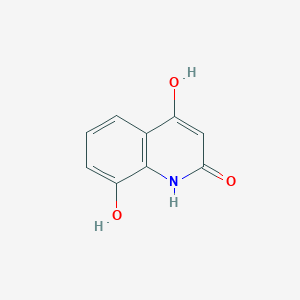
4,8-Dihydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dihydroxyquinolin-2(1H)-one, also known as xanthurenic acid, is an organic compound with the molecular formula C10H7NO4. It is a derivative of quinoline and is known for its role in the metabolism of tryptophan.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of 3-hydroxykynurenine. This process can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability .
化学反応の分析
Types of Reactions: 4,8-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
4,8-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in the metabolism of tryptophan and its potential as a biomarker for certain diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4,8-Dihydroxyquinolin-2(1H)-one involves its interaction with metabotropic glutamate receptors (mGluRs). It acts as an agonist for Group II mGluRs, which are involved in modulating neurotransmission in the brain. This interaction can influence various signaling pathways and has implications for the treatment of neurological disorders .
類似化合物との比較
4-Hydroxyquinoline-2-carboxylic acid: This compound shares a similar quinoline structure but differs in its functional groups and biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Known for its chelating properties, this compound is used in various industrial and medical applications.
Uniqueness: 4,8-Dihydroxyquinolin-2(1H)-one is unique due to its dual hydroxyl groups at positions 4 and 8, which confer distinct chemical reactivity and biological activity. Its role as a metabotropic glutamate receptor agonist sets it apart from other quinoline derivatives .
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4,8-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-4,11H,(H2,10,12,13) |
InChIキー |
LXBDEBBMABEMNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


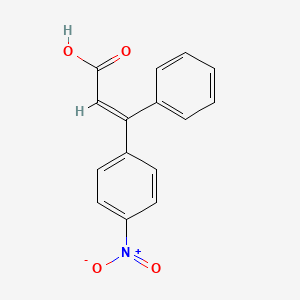
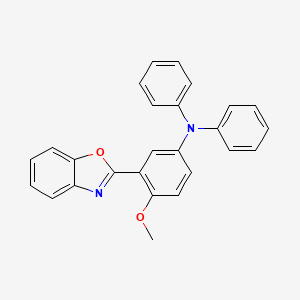
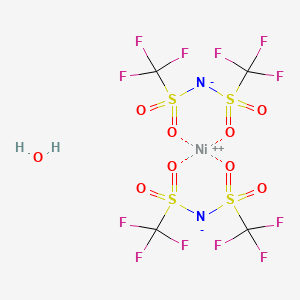
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
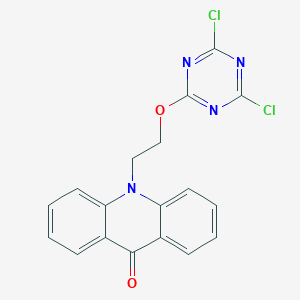

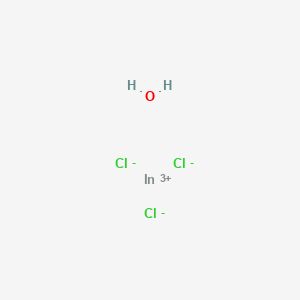


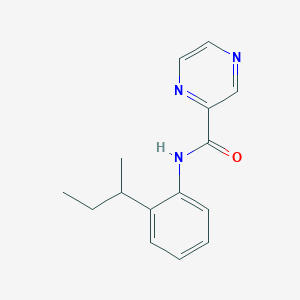
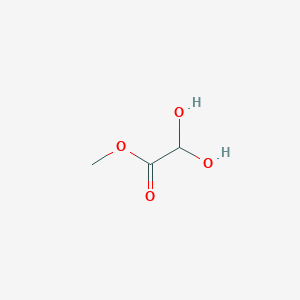
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
